molecular formula C16H13ClN2O3 B11013172 (4-chloro-2-nitrophenyl)(2-methyl-2,3-dihydro-1H-indol-1-yl)methanone

(4-chloro-2-nitrophenyl)(2-methyl-2,3-dihydro-1H-indol-1-yl)methanone

Cat. No.: B11013172
M. Wt: 316.74 g/mol
InChI Key: UQVIAYWZZOVVMK-UHFFFAOYSA-N
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Description

(4-chloro-2-nitrophenyl)(2-methyl-2,3-dihydro-1H-indol-1-yl)methanone is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chloro-2-nitrophenyl)(2-methyl-2,3-dihydro-1H-indol-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the nitration of 4-chlorobenzene to obtain 4-chloro-2-nitrobenzene. This intermediate is then subjected to a Friedel-Crafts acylation reaction with 2-methyl-2,3-dihydro-1H-indole to form the desired methanone compound. The reaction conditions often include the use of strong acids like sulfuric acid and catalysts such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-chloro-2-nitrophenyl)(2-methyl-2,3-dihydro-1H-indol-1-yl)methanone can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The indole ring can be oxidized to form different functional groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Major Products

    Reduction: (4-amino-2-nitrophenyl)(2-methyl-2,3-dihydro-1H-indol-1-yl)methanone

    Substitution: Various substituted derivatives depending on the nucleophile used

    Oxidation: Oxidized indole derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors and receptor modulators. These studies aim to develop new therapeutic agents for treating diseases.

Medicine

In medicinal chemistry, (4-chloro-2-nitrophenyl)(2-methyl-2,3-dihydro-1H-indol-1-yl)methanone and its derivatives are investigated for their potential anti-inflammatory, anti-cancer, and antimicrobial properties.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and dyes. Its unique structural features make it suitable for creating materials with specific properties.

Mechanism of Action

The mechanism of action of (4-chloro-2-nitrophenyl)(2-methyl-2,3-dihydro-1H-indol-1-yl)methanone depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.

Comparison with Similar Compounds

Similar Compounds

  • (4-chloro-2-nitrophenyl)(2-methyl-2,3-dihydro-1H-indol-1-yl)methanone
  • (4-chloro-2-nitrophenyl)(2-methyl-2,3-dihydro-1H-indol-1-yl)methanol
  • (4-chloro-2-nitrophenyl)(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer enhanced stability, selectivity, or potency in its applications.

Properties

Molecular Formula

C16H13ClN2O3

Molecular Weight

316.74 g/mol

IUPAC Name

(4-chloro-2-nitrophenyl)-(2-methyl-2,3-dihydroindol-1-yl)methanone

InChI

InChI=1S/C16H13ClN2O3/c1-10-8-11-4-2-3-5-14(11)18(10)16(20)13-7-6-12(17)9-15(13)19(21)22/h2-7,9-10H,8H2,1H3

InChI Key

UQVIAYWZZOVVMK-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

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